
7-Bromochromane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromochromane-2-carbonitrile is an organic compound with the molecular formula C10H6BrNO. It is a derivative of chromane, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a bromine atom at the 7th position and a nitrile group at the 2nd position makes this compound unique and of interest in various chemical and pharmaceutical research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromochromane-2-carbonitrile typically involves the bromination of chromane derivatives followed by the introduction of a nitrile group. One common method includes:
Bromination: Chromane is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).
Nitrile Introduction: The brominated chromane is then reacted with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), under basic conditions to introduce the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromochromane-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The chromane ring can be oxidized to form chromone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, NaOH) or a catalyst (e.g., palladium, Pd).
Reduction: Reducing agents (e.g., LiAlH4) in anhydrous solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., KMnO4) in acidic or basic conditions.
Major Products
Substitution: Formation of substituted chromane derivatives.
Reduction: Formation of 7-bromochromane-2-amine.
Oxidation: Formation of 7-bromochromone-2-carbonitrile.
Aplicaciones Científicas De Investigación
7-Bromochromane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-Bromochromane-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and nitrile groups can enhance its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
7-Bromochromane: Lacks the nitrile group, making it less reactive in certain chemical reactions.
Chromane-2-carbonitrile: Lacks the bromine atom, affecting its reactivity and biological activity.
7-Bromo-2-chlorochromane: Contains a chlorine atom instead of a nitrile group, leading to different chemical and biological properties.
Uniqueness
7-Bromochromane-2-carbonitrile is unique due to the presence of both bromine and nitrile groups, which confer distinct reactivity and potential biological activities. Its dual functional groups make it a versatile compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C10H8BrNO |
|---|---|
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
7-bromo-3,4-dihydro-2H-chromene-2-carbonitrile |
InChI |
InChI=1S/C10H8BrNO/c11-8-3-1-7-2-4-9(6-12)13-10(7)5-8/h1,3,5,9H,2,4H2 |
Clave InChI |
AEEIYKAONFSQSV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=C(C=C2)Br)OC1C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


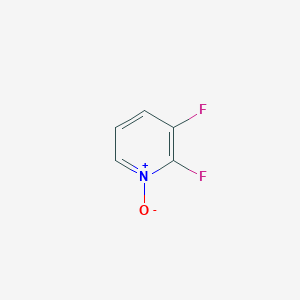
![8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine](/img/structure/B12850870.png)

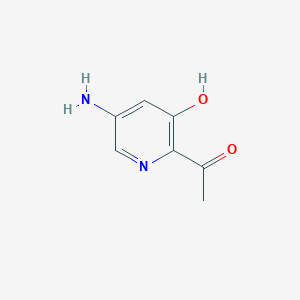

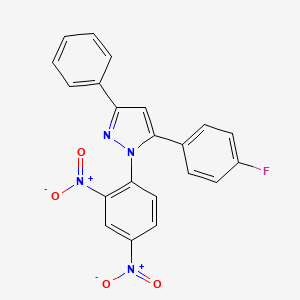

![tert-Butyl (1R,4R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12850914.png)
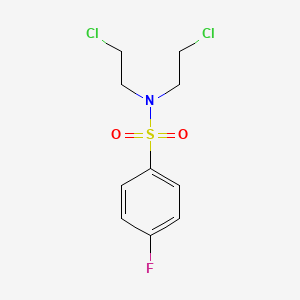
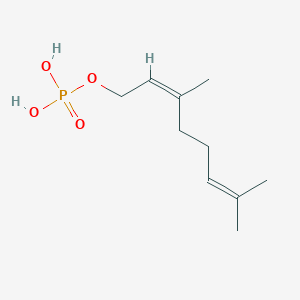
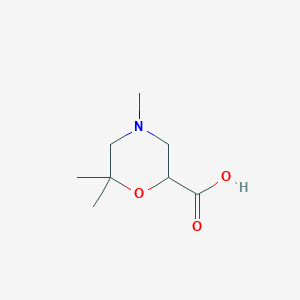
![2-[(4-Chloro-3-fluoroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B12850929.png)
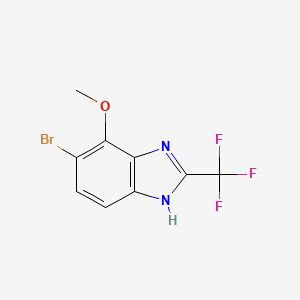
![tert-Butyl 4-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12850933.png)
